![molecular formula C20H22N2O4 B2966746 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-59-6](/img/structure/B2966746.png)
4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
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Description
Scientific Research Applications
Reductive Cyclization and Rearrangement
Research on nitroarenyl ketones has shown that stannous chloride-mediated reductive cyclization-rearrangement can produce cyclization products in excellent yields. This process, which involves the reduction of nitroarene to aminoarene, could potentially be applied to 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline for the synthesis of novel cyclic compounds with potential pharmaceutical applications (Bates & Li, 2002).
Synthesis and Biological Evaluation
A series of N-substituted aniline derivatives synthesized from benzohydrazide have been characterized for their antidiabetic, anti-inflammatory, and anticancer activities. This suggests that derivatives of aniline, possibly including 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline, could be explored for the development of novel therapeutic agents (Kavitha, Kannan, & Gnanavel, 2016).
Photolysis and Reactivity Studies
Studies on the photolysis of aniline derivatives, such as 4-chloroaniline, reveal insights into the generation and reactivity of phenyl cations, which are relevant for understanding the chemical behavior of aniline derivatives under light exposure. This knowledge can be leveraged in designing light-sensitive materials or in photolytic degradation studies of environmental contaminants (Guizzardi et al., 2001).
Catalysis and Synthesis
The reduction of nitrobenzene to aniline over a Pt catalyst provides valuable insights into the catalytic hydrogenation processes that could be applied to similar compounds. This research could inform the development of efficient catalytic systems for the synthesis of aniline derivatives, including 4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline, with implications for industrial synthesis and environmental remediation (Sheng et al., 2016).
properties
IUPAC Name |
4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-22(24)18-11-20-19(25-13-26-20)10-16(18)12-21-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h6-11,14,21H,1-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYOPVDEUGNELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCC3=CC4=C(C=C3[N+](=O)[O-])OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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